what are the physical and chemical properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
what are the physical and chemical properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's structural information, physicochemical properties, and includes hypothetical, yet plausible, experimental protocols for its synthesis and characterization based on established chemical principles and data from analogous structures.
Compound Identification and Structure
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound featuring a benzoxazine core, which is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] It serves as a valuable building block in organic synthesis for the creation of more complex molecules.[2]
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | [3] |
| CAS Number | 58960-11-5 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [3][4] |
| Molecular Weight | 165.19 g/mol | [3][4] |
| InChI | InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 | [3] |
| InChIKey | XLJYIYIBJUWRLF-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)NCCO2 |[3] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Experimental data for this specific molecule is not widely available in the cited literature; therefore, these values are based on computational models.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 165.078978594 Da | [3] |
| Monoisotopic Mass | 165.078978594 Da | [3] |
| Topological Polar Surface Area | 33.7 Ų | [3] |
| Heavy Atom Count | 12 |[3] |
Hazards and Safety
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[3][4]
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[4]
Proposed Synthesis and Experimental Protocols
While a specific protocol for the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is not detailed in the provided search results, a plausible route can be proposed based on general methods for synthesizing benzoxazine derivatives.[5][6] A common method involves the reduction of the corresponding lactam (an amide within a cyclic structure).
Proposed Synthetic Pathway: Reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one
A potential synthesis involves the reduction of the amide carbonyl group in 6-methoxy-2H-1,4-benzoxazin-3(4H)-one using a reducing agent like borane-tetrahydrofuran complex (BH₃-THF).
Caption: Proposed workflow for the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.
Hypothetical Experimental Protocol for Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, 3,4-dihydro-2H-benzo[b][4][7]oxazin-6-ol.[6]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add a 1 M solution of borane-THF complex (3.0 eq) dropwise over a period of 10-15 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0°C.
-
Workup and Extraction: Remove the solvents by distillation under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. While direct experimental spectra for this specific molecule are not available in the search results, the expected characteristics can be predicted based on data from closely related benzoxazine derivatives.[1][6][8][9]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
|---|---|
| ¹H NMR | - Aromatic Protons: Signals in the range of δ 6.5-6.9 ppm. - -O-CH₂- Protons: A triplet around δ 4.2-4.3 ppm. - -N-CH₂- Protons: A triplet around δ 3.3-3.4 ppm. - -OCH₃ Protons: A singlet around δ 3.7-3.8 ppm. - -NH- Proton: A broad singlet. |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 100-155 ppm. - -O-CH₂- Carbon: Signal around δ 65 ppm. - -N-CH₂- Carbon: Signal around δ 45-47 ppm. - -OCH₃ Carbon: Signal around δ 55 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretching: ~3300-3400 cm⁻¹. - C-H Stretching (Aromatic): ~3000-3100 cm⁻¹. - C-H Stretching (Aliphatic): ~2850-2950 cm⁻¹. - C=C Stretching (Aromatic): ~1500-1600 cm⁻¹. - C-O-C Asymmetric Stretching: ~1220-1260 cm⁻¹. - Oxazine Ring Vibration: Characteristic vibrations for the oxazine ring may appear in the fingerprint region.[10] |
| Mass Spec. (ESI-MS) | - [M+H]⁺: Expected at m/z = 166.08, corresponding to the protonated molecule (C₉H₁₂NO₂⁺). |
Hypothetical Protocol for Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be analyzed as a thin film on a salt plate or as a KBr pellet. For mass spectrometry, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
FT-IR Spectroscopy: Record the infrared spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Obtain the mass spectrum using an electrospray ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[6]
Conclusion
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest in synthetic and medicinal chemistry. This guide provides a summary of its key identifiers and computed physicochemical properties. While detailed experimental data is sparse, plausible and detailed protocols for its synthesis and characterization have been proposed based on established methodologies for related benzoxazine structures. This information serves as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine [myskinrecipes.com]
- 3. 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO2 | CID 16244460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.at [fishersci.at]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 7. 6-methoxy-2H-1,4-benzoxazin-3(4H)-one | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
